molecular formula C13H15N3O3S B2716334 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1170483-20-1

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2716334
CAS RN: 1170483-20-1
M. Wt: 293.34
InChI Key: ZWQADSVJDMCZPJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide, also known as MS-Py or MS-Pyrazole, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Strategies and Chemical Reactions

Research in synthetic chemistry has led to the development of efficient strategies for synthesizing pyrazole derivatives, which are structurally related to 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide. For instance, Zhu et al. (2011) described a tandem reaction of propargyl alcohol and N-sulfonylhydrazone for synthesizing dihydropyrazoles, highlighting the utility of N-sulfonyl allenamide as a key intermediate in such transformations (Zhu et al., 2011). This method underscores the versatility of pyrazole compounds in organic synthesis and their potential for further functionalization.

Biological Activities

Pyrazole derivatives exhibit a wide range of biological activities, making them of interest in medicinal chemistry. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating their inhibitory effects on carbonic anhydrase isoenzymes. This study indicated that these derivatives could serve as potent inhibitors, suggesting potential applications in treating conditions associated with dysregulated enzyme activity (Kasımoğulları et al., 2010).

Agrochemical and Pesticidal Applications

Ohno et al. (2010) explored the insecticidal activity of 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives, discovering compounds with significant activity against pests. The introduction of specific substituents on the pyrazole ring enhanced the insecticidal properties, indicating the potential of these derivatives for agrochemical applications (Ohno et al., 2010).

properties

IUPAC Name

1-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQADSVJDMCZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

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